molecular formula C20H22N4O B2426979 1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea CAS No. 1788784-91-7

1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea

Cat. No.: B2426979
CAS No.: 1788784-91-7
M. Wt: 334.423
InChI Key: BCTUPVZBHQATEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea is a synthetic chemical compound designed for preclinical research. Its structure, which incorporates an imidazo[1,2-a]pyridine core, is of significant interest in medicinal chemistry, as this scaffold is found in compounds targeting various therapeutic areas . Specifically, research into structurally related molecules has shown that the imidazo[1,2-a]pyridine moiety is frequently investigated for its potential in modulating key biological targets implicated in hyperproliferative disorders . Compounds from this class have been described in scientific literature for their role as inhibitors of pathways involved in cellular proliferation, suggesting this urea derivative may serve as a valuable tool for studying mitotic mechanisms and cancer biology . Furthermore, research into similar chemical entities has explored their utility in other pathological contexts, including inflammatory diseases and conditions related to hypoxia, highlighting the broad research potential of this chemical series . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopentyl-3-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14-7-6-12-24-13-18(22-19(14)24)16-10-4-5-11-17(16)23-20(25)21-15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTUPVZBHQATEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea typically involves multi-step organic synthesis. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through condensation reactions involving 2-aminopyridine and various aldehydes or ketones . The cyclopentyl group can be introduced via alkylation reactions, and the phenylurea moiety is usually formed through the reaction of an isocyanate with an amine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Antiproliferative Activity

Research has indicated that compounds with similar structural frameworks exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of urea can induce apoptosis in cancer cells by arresting the cell cycle at specific phases. The compound's ability to target serine/threonine kinases such as cyclin-dependent kinase 4 and cyclin-dependent kinase 6 is particularly noteworthy, as these kinases are crucial for cell cycle regulation and are often dysregulated in cancerous cells .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating urea derivatives demonstrated that compounds similar to 1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea exhibited significant cytotoxicity against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines. The most active compounds showed IC50 values lower than those of established chemotherapeutic agents, indicating a potential for enhanced efficacy .
  • Mechanisms of Action : Further investigations into the mechanisms revealed that these compounds could induce apoptosis through the intrinsic pathway, characterized by mitochondrial membrane permeabilization and subsequent activation of caspases. Additionally, flow cytometry analyses indicated that these compounds could effectively halt cell cycle progression at the G1 phase, thereby preventing further proliferation .

Therapeutic Implications

The therapeutic implications of this compound extend beyond oncology. The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to inhibit cell cycle progression suggests potential applications in chemoprevention strategies for at-risk populations .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and immunotherapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H22N4O\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}

This structure includes a cyclopentyl group and an imidazo[1,2-a]pyridine moiety, which are critical for its biological function.

This compound acts primarily as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. IDO1 is a significant target in cancer immunotherapy as it plays a role in immune evasion by tumors.

Inhibition of IDO1

Research indicates that compounds with similar structures to this compound exhibit selective inhibition of IDO1 without affecting tryptophan 2,3-dioxygenase (TDO), suggesting a targeted therapeutic approach with potentially fewer side effects .

In Vitro Studies

In vitro assays have demonstrated that derivatives similar to this compound show varying degrees of IDO1 inhibitory activity. For instance, certain modifications to the urea moiety significantly enhance potency. The presence of electron-withdrawing groups on the phenyl ring has been associated with increased binding affinity and inhibitory activity .

In Vivo Efficacy

In vivo studies using mouse models have shown that compounds structurally related to this compound can effectively reduce tumor growth by modulating immune responses. For example, one study reported that a lead compound from this series significantly inhibited tumor progression in C57BL/6 mice through IDO1 inhibition .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Phenyl Ring Modifications : Substituents at the para-position enhance IDO1 inhibition while substitutions at ortho or meta positions diminish activity.
  • Urea Moiety : The proximal NH group is crucial for maintaining inhibitory activity against IDO1 .
Modification TypeEffect on Activity
Para-substitution on phenyl ringIncreased IDO1 inhibition
Ortho/meta substitutionDecreased activity
Replacement of proximal NHLoss of potency

Case Studies

Several studies have explored the biological activity of phenyl urea derivatives:

  • Study on IDO1 Inhibitors : A series of phenyl urea derivatives were synthesized and evaluated for their ability to inhibit IDO1. Among them, compounds with specific substitutions showed significantly improved inhibitory effects compared to controls .
  • Tumor Growth Inhibition : In a preclinical model, a selected derivative demonstrated potent anti-tumor activity by effectively inhibiting IDO1 and enhancing T-cell responses against tumors .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves coupling reactions between cyclopentyl isocyanate and an imidazo[1,2-a]pyridine-containing intermediate. Key intermediates (e.g., 2-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline) can be synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling. Purification steps often employ column chromatography, followed by characterization using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and LC-MS to confirm structural integrity . For example, highlights hydrolysis and cyclization steps under controlled pH and temperature to stabilize reactive intermediates.

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) and mass spectrometry. Stability studies involve incubating the compound in buffers (pH 4–9) at 37°C for 24–72 hours, followed by LC-MS analysis to detect degradation products. Thermal stability is evaluated using differential scanning calorimetry (DSC). and emphasize 1H^1 \text{H}-NMR peak integration and HRMS for quantitative purity validation .

Q. What in vitro assays are suitable for initial target identification?

  • Methodological Answer : High-throughput screening (HTS) using luciferase-based reporter gene assays (e.g., Shh-Light II for Hedgehog pathway targets) is effective. utilized a "focused diversity" library screen with alkaline phosphatase (AP) readouts to identify SMO inhibitors. Dose-response curves (IC50_{50}) and counter-screens against off-target kinases (e.g., EGFR, VEGFR) are critical to confirm specificity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in observed activity across cell lines?

  • Methodological Answer : Discrepancies in potency (e.g., nM vs. µM IC50_{50}) may arise from differential expression of target proteins or metabolic instability. Use siRNA knockdown or CRISPR-Cas9 to validate target dependency. For instance, noted transient tumor growth inhibition in SUIT-2 xenografts but not in PC-3 cells, suggesting stromal Gli1 modulation. Pharmacokinetic profiling (plasma/tissue concentration ratios) and metabolite identification via LC-MS/MS can clarify bioavailability issues .

Q. What strategies improve selectivity for 8-methylimidazo[1,2-a]pyridine derivatives against off-target kinases?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by crystallography (e.g., ORTEP-III for electron density maps) can optimize steric and electronic interactions. highlights substituent modifications at the 3- and 6-positions of the imidazo[1,2-a]pyridine core to enhance affinity. Competitive binding assays (SPR or ITC) with ATP-binding domain mutants (e.g., SMO D473H) further refine selectivity .

Q. How can in vivo efficacy be correlated with target engagement in xenograft models?

  • Methodological Answer : Use orthotopic or patient-derived xenografts (PDX) with biomarker analysis (e.g., Gli1 mRNA reduction in stromal cells). employed SUIT-2 xenografts and quantified tumor volume regression alongside stromal Gli1 suppression via qPCR. Pharmacodynamic markers (e.g., phospho-SMO levels) should be validated using immunohistochemistry (IHC) .

Q. What analytical methods address discrepancies in solubility and bioavailability predictions?

  • Methodological Answer : Experimental solubility (shake-flask method in PBS/DMSO) often diverges from computational predictions (e.g., LogP calculations). Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For bioavailability, compare Cmax_{\text{max}} and AUC values from pharmacokinetic studies with in vitro Caco-2 permeability assays. and suggest acrylate-based fluorophores (e.g., IPPA) for real-time tracking of compound distribution in zebrafish models .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze conflicting cytotoxicity data across independent studies?

  • Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to harmonize datasets, adjusting for variables like cell passage number and assay conditions (e.g., SRB vs. MTT). recommends using standardized reference drugs (e.g., adriamycin) to normalize IC50_{50} values. Principal component analysis (PCA) can identify outliers due to batch effects .

Q. What protocols ensure reproducibility in synthesizing imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Detailed reaction condition logs (temperature, catalyst loading, solvent purity) are essential. and emphasize strict control of NaOH concentration (2 N) and reflux time (3 hours) during hydrolysis. Share raw NMR spectra and chromatograms in supplementary data to validate synthetic reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.